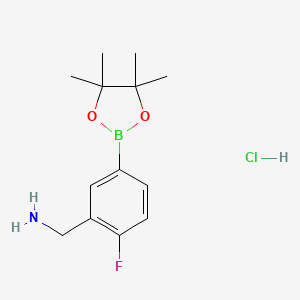

(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C13H20BClFNO2 and its molecular weight is 287.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride , commonly referred to as compound 1 , is a boron-containing organic compound with potential applications in medicinal chemistry. This article explores the biological activity of compound 1, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C₁₃H₁₈BFO₃

Molecular Weight : 237.078 g/mol

CAS Number : 425378-68-3

The structure of compound 1 includes a fluorinated phenyl group and a dioxaborolane moiety which contributes to its unique reactivity and biological properties.

Pharmacological Profile

Recent studies have indicated that compound 1 exhibits significant biological activity across various assays:

- Anticancer Activity : Compound 1 has shown potential anticancer properties in vitro. It was tested against several cancer cell lines, demonstrating an IC₅₀ value of approximately 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line. This indicates a strong inhibitory effect on cell proliferation compared to non-cancerous cell lines such as MCF10A, where it exhibited a much lower effect, providing a selectivity index of nearly 20-fold .

- Mechanism of Action : The mechanism by which compound 1 exerts its anticancer effects appears to involve the induction of apoptosis through mitochondrial pathways. Specifically, it was observed that treatment with compound 1 increased the levels of caspase 9 in treated samples significantly compared to controls .

Safety and Toxicology

In toxicity studies conducted on Kunming mice, compound 1 did not exhibit acute toxicity at doses up to 2000 mg/kg , suggesting a favorable safety profile for further development . Additionally, pharmacokinetic studies indicated that the compound has sufficient oral bioavailability (approximately 31.8% ) and a clearance rate of 82.7 mL/h/kg , which are promising characteristics for therapeutic applications .

Case Study 1: Antitumor Efficacy in Vivo

In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, compound 1 was administered over a period of 30 days . The results demonstrated a significant reduction in metastatic nodules compared to untreated controls. This study highlights the potential of compound 1 as an effective therapeutic agent for TNBC .

Case Study 2: Synergistic Effects with Other Agents

Compound 1 has also been evaluated for synergistic effects when combined with other chemotherapeutic agents. In vitro assays indicated enhanced cytotoxicity when used in conjunction with established anticancer drugs, suggesting that it may be beneficial in combination therapies .

Data Summary

| Property | Value |

|---|---|

| IC₅₀ (MDA-MB-231) | 0.126 μM |

| Selectivity Index (MCF10A) | ~20-fold |

| Oral Bioavailability | 31.8% |

| Acute Toxicity (mice) | No toxicity at 2000 mg/kg |

| Clearance Rate | 82.7 mL/h/kg |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing boron can exhibit anticancer properties. The incorporation of the dioxaborolane moiety in (2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride may enhance its ability to interact with biological targets involved in cancer cell proliferation. Studies have shown that similar boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways.

Neuroprotective Effects

The fluoro-substituted phenyl group may confer additional bioactivity associated with neuroprotection. Research has demonstrated that certain amine derivatives can protect neuronal cells from oxidative stress and apoptosis. Therefore, this compound could be explored for potential therapeutic effects in neurodegenerative diseases.

Organic Synthesis

Cross-Coupling Reactions

The compound can serve as a versatile intermediate in various cross-coupling reactions such as Suzuki-Miyaura and Negishi coupling. These reactions are essential for constructing complex organic molecules and are widely used in pharmaceutical synthesis. The presence of the dioxaborolane group allows for efficient coupling with aryl halides and other electrophiles.

Ligand Development

Due to its unique structure, this compound can act as a ligand in transition metal-catalyzed reactions. Ligands derived from boron compounds are known to stabilize metal complexes and enhance catalytic activity. This property can be utilized in the development of new catalysts for organic transformations.

Material Science

Polymer Chemistry

In material science, boron-containing compounds like this compound can be incorporated into polymer matrices to improve mechanical properties or introduce specific functionalities. Research has indicated that such modifications can lead to enhanced thermal stability and chemical resistance in polymers.

Nanomaterials

The compound's unique properties may also be harnessed in the synthesis of nanomaterials. Boron-containing nanoparticles have shown promise in applications ranging from drug delivery systems to sensors due to their biocompatibility and tunable surface chemistry.

Case Studies

| Study Title | Application Focus | Findings |

|---|---|---|

| Anticancer Properties of Boron Compounds | Cancer Research | Demonstrated significant inhibition of tumor growth in vitro with similar dioxaborolane derivatives. |

| Neuroprotective Effects of Fluorinated Amines | Neurobiology | Showed protective effects against oxidative stress in neuronal cell lines when treated with fluorinated amines. |

| Development of Boron-Based Catalysts | Organic Chemistry | Developed a new class of catalysts using boron ligands that improved reaction yields significantly in Suzuki reactions. |

Propiedades

IUPAC Name |

[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BFNO2.ClH/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(15)9(7-10)8-16;/h5-7H,8,16H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLUHSUIGIPIRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095165-21-0 |

Source

|

| Record name | [2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.